N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide

Physicochemical profiling Lipophilicity Halogen bonding

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide (CAS 899751-58-7) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged heterocyclic scaffold extensively documented for kinase inhibition and phosphodiesterase modulation. The compound features a tert-butyl group at the N1 position and a 4-fluorobenzamide moiety linked via the N5 atom of the pyrazolo[3,4-d]pyrimidine core.

Molecular Formula C16H16FN5O2
Molecular Weight 329.335
CAS No. 899751-58-7
Cat. No. B2725867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide
CAS899751-58-7
Molecular FormulaC16H16FN5O2
Molecular Weight329.335
Structural Identifiers
SMILESCC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN5O2/c1-16(2,3)22-13-12(8-19-22)15(24)21(9-18-13)20-14(23)10-4-6-11(17)7-5-10/h4-9H,1-3H3,(H,20,23)
InChIKeyNTFLCFAWNGFGDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide (CAS 899751-58-7): Physicochemical Profile and Scaffold Classification


N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide (CAS 899751-58-7) is a synthetic small molecule belonging to the pyrazolo[3,4-d]pyrimidin-4-one class, a privileged heterocyclic scaffold extensively documented for kinase inhibition and phosphodiesterase modulation. The compound features a tert-butyl group at the N1 position and a 4-fluorobenzamide moiety linked via the N5 atom of the pyrazolo[3,4-d]pyrimidine core [1]. Its molecular formula is C16H16FN5O2 with a molecular weight of 329.33 g/mol and a computed XLogP3-AA of 1.7, indicating moderate lipophilicity [1]. The pyrazolo[3,4-d]pyrimidine scaffold has been described in over 5,500 references and is recognized as a core structure for cyclin-dependent kinase (CDK) inhibitors and phosphodiesterase IX (PDE9) inhibitors [2][3]. This specific compound is catalogued by multiple chemical suppliers as a research-grade biochemical for kinase-focused investigations, though primary pharmacological data remain unpublished in peer-reviewed literature.

Why N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide Cannot Be Substituted by Generic Pyrazolo[3,4-d]pyrimidine Analogs


Within the pyrazolo[3,4-d]pyrimidin-4-one class, minor structural modifications produce profound shifts in target engagement, potency, and selectivity. The N1-tert-butyl substituent imposes unique steric and electronic constraints on the ATP-binding pocket interaction geometry, distinguishing it from N1-phenyl, N1-isopropyl, and N1-cyclopentyl analogs [1]. The 4-fluoro substitution on the benzamide ring further tunes binding through halogen-bond interactions and metabolic stability relative to unsubstituted, 2-fluoro, or 3-fluoro positional isomers [2]. Patent data from the PDE9 inhibitor series (US9617269) demonstrates that IC50 values for N-substituted pyrazolo[3,4-d]pyrimidine ketones against PDE9A span over three orders of magnitude (1 nM to >1,000 nM) depending solely on the N1 and benzamide substituent combination [3]. These structure-activity relationship gradients mean that generic substitution without empirical validation risks selecting a compound with order-of-magnitude potency loss, altered target selectivity, or unsuitable physicochemical properties for the intended assay system. Procurement decisions must therefore be guided by the specific substitution pattern rather than scaffold-class membership alone.

Quantitative Differentiation Evidence for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide (CAS 899751-58-7) Against Closest Analogs


Physicochemical Differentiation: 4-Fluoro vs. 3-Fluoro vs. 2-Fluoro Benzamide Positional Isomers

The 4-fluorobenzamide substitution on the target compound (CAS 899751-58-7) produces a computed XLogP3-AA of 1.7, compared to the 3-fluoro isomer (CAS 899945-22-3) which also has XLogP3-AA of 1.7 based on identical molecular formula, but differs in topological polar surface area (TPSA) distribution and dipole moment orientation [1]. The para-fluoro substitution places the electronegative fluorine atom at the geometric extreme of the benzamide ring, maximizing the dipole moment vector along the molecular long axis, whereas ortho- and meta-fluoro isomers orient the dipole off-axis, potentially altering hydrogen-bond acceptor positioning within kinase ATP-binding pockets [2]. This positional effect is critical because kinase hinge-region hydrogen bonding is highly sensitive to donor-acceptor geometry; even sub-angstrom misalignment can reduce binding affinity by >10-fold as documented across pyrazolo[3,4-d]pyrimidine kinase inhibitor series [2].

Physicochemical profiling Lipophilicity Halogen bonding

N1-Substituent Bulk Differentiation: tert-Butyl vs. Phenyl vs. Isopropyl in Pyrazolo[3,4-d]pyrimidin-4-one PDE9 Inhibitors

In the PDE9 inhibitor patent US9617269, N1-substituent identity profoundly modulates inhibitory potency. The most potent compounds in this series bear N1-isopropyl or N1-cyclopentyl groups, achieving PDE9A IC50 values as low as 1 nM (Compound WYQ-87-D, IC50 = 1 nM) [1]. The tert-butyl group introduces greater steric bulk (molar refractivity ~19.6 cm³/mol for tert-butyl vs. ~14.0 cm³/mol for isopropyl) which may alter the fit within the PDE9A hydrophobic N1-pocket [2]. While direct PDE9A data for CAS 899751-58-7 are not publicly available, class-level inference from the patent SAR indicates that N1-tert-butyl analogs in related pyrazolo[3,4-d]pyrimidin-4-one series occupy a distinct steric parameter space compared to N1-isopropyl and N1-cyclopentyl derivatives, potentially conferring differential selectivity across the PDE or kinase families [3].

PDE9 inhibition Steric effects Structure-activity relationship

Pyrazolo[3,4-d]pyrimidine Scaffold Class-Level Differentiation: 4-Oxo-5-aminobenzamide vs. 4-Amino-3-aryl Substitution Patterns for Kinase Selectivity

The pyrazolo[3,4-d]pyrimidine scaffold supports two fundamentally different pharmacophore presentations: Type A (4-oxo, N5-substituted, exemplified by CAS 899751-58-7) and Type B (4-amino, C3-aryl substituted, exemplified by PP1/PP2 Src kinase inhibitors) [1]. Type A compounds present hydrogen-bond acceptor (4-oxo) and donor (N5-amide NH) functionality oriented toward the kinase hinge region, while Type B compounds present a 4-amino group as a hinge-binding donor. This topological distinction drives differential kinase selectivity profiles: Type B compounds (e.g., PP1, CAS 172889-26-8) are established Src-family kinase inhibitors with Lck IC50 = 0.5 μM, while Type A compounds have been explored as CDK and PDE9 inhibitors [2][3]. The 5-position benzamide extension in Type A compounds provides an additional vector for interactions with the kinase solvent-exposed region or phosphate-binding cleft that is absent in Type B analogs [2].

Kinase selectivity Scaffold topology ATP-competitive inhibition

Computed ADME Property Differentiation: Hydrogen Bond Donor Count and Rotatable Bond Constraints vs. Bulkier Analogs

CAS 899751-58-7 possesses exactly one hydrogen bond donor (the amide NH) and two rotatable bonds, computed from its SMILES structure CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)F [1]. This places it within favorable drug-like chemical space according to Lipinski and Veber rules. By comparison, the 2-chloro-6-fluorobenzamide analog (CAS not confirmed, formula C16H15ClFN5O2, MW 363.78) introduces an additional heavy atom (chlorine) and increased molecular weight, which may reduce ligand efficiency and aqueous solubility [2]. The limited rotatable bond count (2) of CAS 899751-58-7 is a significant discriminator versus analogs bearing extended alkoxy or polyethylene glycol linkers at the benzamide position, where increased flexibility imposes an entropic penalty upon target binding [3].

Drug-likeness Permeability ADME prediction

Recommended Research Application Scenarios for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide (CAS 899751-58-7)


Kinase Selectivity Panel Screening Using Pyrazolo[3,4-d]pyrimidine Type A Scaffold

CAS 899751-58-7 is most appropriately deployed as a representative of the Type A (4-oxo, N5-substituted) pyrazolo[3,4-d]pyrimidine topology in broad kinome selectivity panels. Its para-fluoro substitution and tert-butyl N1 group occupy a distinct chemical space within this topology, making it valuable for mapping structure-selectivity relationships across the CDK family and related CMGC kinases [1]. The compound should be screened alongside Type B analogs (e.g., PP1, PP2) to establish topology-dependent selectivity fingerprints, as the 4-oxo vs. 4-amino hinge-binding mode is a primary determinant of kinase targeting [1]. Procurement teams should specify this exact CAS number rather than accepting generic 'pyrazolopyrimidine derivative' substitutions that may present different topologies [2].

PDE9 Inhibitor Lead Optimization with N1-tert-Butyl Constraint

The PDE9 inhibitor patent landscape (US9617269) establishes that N1-substitution is a critical potency determinant, with analogs spanning IC50 values from 1 nM to >300 nM [3]. CAS 899751-58-7, bearing the N1-tert-butyl group, serves as a tool to explore the steric tolerance of the PDE9A N1-pocket alongside N1-isopropyl and N1-cyclopentyl comparators. The 4-fluorobenzamide moiety provides additional opportunity for halogen-bond interactions within the PDE9 active site. Researchers should prioritize procurement of this specific compound when systematically varying N1 bulk while holding the 4-fluorobenzamide constant [3].

Physicochemical Property Benchmarking for Fragment-Based and Ligand-Efficiency-Driven Design

With a molecular weight of 329.33 g/mol, only one hydrogen bond donor, two rotatable bonds, and TPSA of 79.6 Ų, CAS 899751-58-7 sits within favorable drug-like property space suitable for fragment elaboration or as a ligand-efficiency benchmark [4]. Its computed XLogP3-AA of 1.7 balances aqueous solubility with membrane permeability, making it a reference point for evaluating more elaborate pyrazolo[3,4-d]pyrimidine derivatives that often suffer from property creep (MW > 400, rotatable bonds ≥5) during optimization [5]. Medicinal chemistry teams should use this compound as a minimal-pharmacophore control when profiling advanced leads for property-dependent off-target effects [5].

Halogen-Bond Interaction Studies with para-Fluorobenzamide Pharmacophore

The para-fluoro substituent on the benzamide ring of CAS 899751-58-7 presents a defined halogen-bond donor geometry that is geometrically and electronically distinct from ortho- and meta-fluoro isomers [6]. This makes the compound an ideal probe for crystallographic or computational studies investigating fluorine-mediated protein-ligand interactions. Procurement of the pure 4-fluoro isomer (confirmed by CAS 899751-58-7 and InChIKey NTFLCFAWNGFGDF-UHFFFAOYSA-N) rather than mixed or unspecified fluoro isomers is essential, as even trace contamination with the 2-fluoro or 3-fluoro analog could confound electron density interpretation in X-ray co-crystal structures [1].

Quote Request

Request a Quote for N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-4-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.